ARSINE, (p-NITROPHENYL)OXO-
Description
Historical Context of Organoarsenic Chemistry in Chemical Theory
The history of organoarsenic chemistry is marked by discoveries that have profoundly influenced our understanding of chemical bonding and structure. rsc.org One of the earliest milestones was the synthesis of the foul-smelling liquid cacodyl (B8556844) in 1760 by Louis Claude Cadet de Gassicourt, which is considered by some to be the first synthetic organometallic compound. wikipedia.orgrsc.org This discovery, and the subsequent work by chemists like Robert Bunsen, was instrumental in the development of the concept of valency by Edward Frankland. usa-journals.comrsc.org Frankland's study of organoarsenic compounds, among others, led him to propose the idea of "combining power," a forerunner to the modern concept of valency. usa-journals.comrsc.org
The early 20th century saw another landmark achievement with Paul Ehrlich's development of Salvarsan, an organoarsenic compound, as the first effective treatment for syphilis. wikipedia.orgalfa-chemistry.com This not only revolutionized medicine but also laid the foundation for modern chemotherapy. alfa-chemistry.com Throughout its history, organoarsenic chemistry has provided fertile ground for exploring fundamental concepts such as aromaticity, with the synthesis of arsenic-containing heterocycles like arsole, the arsenic analog of pyrrole. rsc.org
Classification and General Characteristics of Organoarsenic(V) Compounds
Arsenic typically exists in two primary oxidation states in organoarsenic compounds: +III and +V. wikipedia.orgrsc.org Organoarsenic(V) compounds are characterized by an arsenic atom in the +5 oxidation state. These compounds typically contain one or more organic groups (alkyl or aryl) bonded to the arsenic atom, along with other electronegative atoms, usually oxygen.
The general classes of organoarsenic(V) compounds include:
Arsonic acids (RAsO(OH)₂): These are common and an important class of organoarsenic compounds. wikipedia.org An example is phenylarsonic acid. wikipedia.org
Arsinic acids (R₂As(O)OH): These are also common, with cacodylic acid ((CH₃)₂As(O)OH) being a well-known example. wikipedia.org
These compounds are generally crystalline solids and are often soluble in water. The presence of the As=O (arsoryl) bond is a key feature of many pentavalent organoarsenic compounds, including arsine oxides. The chemistry of these compounds is diverse, encompassing acid-base reactions, redox processes, and the formation of various derivatives.
Significance of Aromatic Arsine Oxides in Contemporary Chemical Research
While the broader use of organoarsenic compounds has diminished, aromatic arsine oxides and other organoarsenic compounds continue to be of interest in specialized areas of chemical research. researchgate.net The unique electronic properties and reactivity of the arsenic center in these molecules make them valuable tools in synthesis and materials science.
Recent research has focused on developing safer and more practical synthetic methods for organoarsenic compounds, moving away from volatile and toxic precursors. researchgate.netnih.gov This has opened up new avenues for exploring their potential applications. For instance, triphenylarsine (B46628) oxide has been investigated for its catalytic activity. In some reactions, oxygen atoms are transferred through the oxidation of an arsine to an arsine oxide, followed by the reduction of the arsine oxide. researchgate.net
Furthermore, arsenic-containing π-conjugated molecules and polymers are being studied for their unique photophysical properties, with potential applications in organic electronics and sensing. researchgate.netresearchgate.net The ability to fine-tune the electronic structure of these materials by incorporating arsenic atoms offers exciting possibilities for the design of novel functional materials. The study of compounds like "ARSINE, (p-NITROPHENYL)OXO-" contributes to this fundamental understanding of structure-property relationships in organoarsenic chemistry.
Structure
2D Structure
Properties
CAS No. |
3134-97-2 |
|---|---|
Molecular Formula |
C6H4AsNO3 |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
1-arsoroso-4-nitrobenzene |
InChI |
InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
InChI Key |
NLTQPWHAMUMXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As]=O |
Origin of Product |
United States |
Structural Elucidation and Bonding Characteristics
Molecular Architecture of Aromatic Arsine Oxides
A significant characteristic of compounds with the general formula RAsO, where R is an organic group, is their propensity to form oligomeric and cyclic structures. This is in contrast to their lighter pnictogen counterparts, such as phosphine (B1218219) oxides, which typically exist as monomers with a distinct P=O double bond.
For organoarsenic oxides, the formation of two single As-O bonds is energetically more favorable than one As=O double bond. This principle, often referred to as the "double bond rule" for heavier main group elements, leads to the association of monomeric units. Phenylarsine (B13959437) oxide (PhAsO), a closely related analogue to (p-nitrophenyl)oxoarsine, exemplifies this behavior by crystallizing as a cyclic tetramer, cyclo-(PhAsO)₄ wikipedia.org. In this structure, four arsenic and four oxygen atoms form an eight-membered ring, with a phenyl group attached to each arsenic atom. It is highly probable that (p-nitrophenyl)oxoarsine would adopt a similar cyclic oligomeric structure in the solid state to satisfy the bonding preferences of the arsenic atom. Beyond simple oligomers, organoarsenic compounds are also known to participate in the formation of more complex supramolecular structures through various non-covalent interactions tandfonline.comresearchgate.netresearchgate.net.
The substituent on the aromatic ring plays a critical role in determining the molecular conformation and the electronic properties of the entire molecule. In the case of arsine, (p-nitrophenyl)oxo-, the para-nitro group is a strong electron-withdrawing group. This has several important consequences for the molecule's structure.
Theoretical and Computational Analysis of Pnictoryl Bonding
The nature of the bond between a pnictogen element (like arsenic) and oxygen, often termed a pnictoryl bond, is a subject of significant theoretical interest. Computational chemistry provides powerful tools to investigate the electronic structure and bonding in these systems.
Density Functional Theory (DFT) has become a standard and reliable method for the computational study of organoarsenic compounds. DFT calculations allow for the prediction of various molecular properties, including optimized geometries, reaction energies, and vibrational frequencies cdmf.org.br. For a molecule like (p-nitrophenyl)oxoarsine, DFT methods can be employed to:
Predict Molecular Geometry: Determine the bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of both the monomeric and potential oligomeric forms.
Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential, which are key to understanding the molecule's reactivity.
Simulate Spectroscopic Data: Calculate theoretical vibrational spectra (IR and Raman) that can be compared with experimental data to confirm the structure.
DFT calculations on related nitroaniline derivatives have successfully been used to understand the interplay of hydrogen bonding and aromatic interactions, demonstrating the utility of this approach for complex substituted aromatic systems [].
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species imperial.ac.uk.
HOMO: The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor.
LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor.
For (p-nitrophenyl)oxoarsine, the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted phenylarsine oxide. The LUMO is likely to have significant contributions from the nitro group and the arsenic atom, indicating that these are probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. FMO analysis has been effectively applied to understand the reactivity of various organic molecules, including those containing nitrophenyl groups, and is a valuable tool for predicting the chemical behavior of (p-nitrophenyl)oxoarsine nih.govresearchgate.net.
For a deeper understanding of the bonding within (p-nitrophenyl)oxoarsine, more advanced computational analyses like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure uni-muenchen.defaccts.dewisc.edu. For (p-nitrophenyl)oxoarsine, NBO analysis can provide quantitative details about:
The hybridization of the atomic orbitals that form the As-C and As-O bonds.
The polarity of these bonds, by calculating the partial charges on each atom.
Delocalization effects, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of the arsenic or the aromatic ring. This can quantify the degree of π-character in the As-O bond. Studies on related heavy element compounds have utilized NBO to elucidate bonding characteristics, showing, for instance, the degree of p-character in hypervalent bonds rsc.org.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, defines chemical bonds based on the topology of the electron density (ρ) amercrystalassn.orgpitt.edu. A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms wiley-vch.de. Analysis of the electron density at the BCP provides profound insight into the nature of the chemical bond researchgate.net. For the As-O bond in (p-nitrophenyl)oxoarsine, QTAIM analysis would reveal:
The existence of a bond path: A line of maximum electron density linking the As and O nuclei, which is the QTAIM definition of a chemical bond wiley-vch.de.
Properties at the Bond Critical Point: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the interaction. A high ρ value suggests a strong covalent interaction, while the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.
Electrostatic Surface Potential (ESP) Mapping
Spectroscopic Characterization Techniques for Structural Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of arsine, (p-nitrophenyl)oxo-. Each method provides unique information about the molecule's functional groups, connectivity, and three-dimensional arrangement.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For arsine, (p-nitrophenyl)oxo-, the IR spectrum would be expected to exhibit several key absorption bands. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The As=O (arsine oxide) stretching vibration is a crucial diagnostic peak and is anticipated to be observed in the 850-950 cm⁻¹ range. Additionally, characteristic absorptions for the p-substituted benzene (B151609) ring would be present, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for Arsine, (p-nitrophenyl)oxo-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Nitro (NO₂) | 1500-1570 | Asymmetric Stretch |
| Nitro (NO₂) | 1300-1370 | Symmetric Stretch |
| Arsine Oxide (As=O) | 850-950 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aromatic C=C | 1400-1600 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
In the ¹H NMR spectrum of arsine, (p-nitrophenyl)oxo-, the protons on the p-substituted benzene ring would give rise to a characteristic splitting pattern. Due to the symmetry of the molecule, two distinct signals, each integrating to two protons, would be expected. These would likely appear as doublets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, a consequence of the electron-withdrawing nature of both the nitro group and the arsine oxide moiety.
The ¹³C NMR spectrum would further confirm the structure. The carbon atom attached to the arsenic (C-As) would appear at a specific chemical shift, and the carbon atom bonded to the nitro group (C-NO₂) would also have a characteristic resonance. The remaining aromatic carbons would produce two additional signals, reflecting the symmetry of the p-substituted ring.
Table 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Arsine, (p-nitrophenyl)oxo-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.5-8.5 | Doublet | 2H | Aromatic Protons |
| ¹H | 7.5-8.5 | Doublet | 2H | Aromatic Protons |
| ¹³C | Varies | Singlet | 1C | C-As |
| ¹³C | Varies | Singlet | 1C | C-NO₂ |
| ¹³C | Varies | Singlet | 2C | Aromatic Carbons |
| ¹³C | Varies | Singlet | 2C | Aromatic Carbons |
X-ray Diffraction Analysis for Solid-State Structure Determination
The As=O bond is expected to be a prominent feature, with a bond length that would indicate a degree of double bond character. The geometry around the arsenic atom would likely be tetrahedral. The p-nitrophenyl group would be planar, and its orientation relative to the arsine oxide group would be a key structural detail determined by this technique. Intermolecular interactions, such as hydrogen bonding or π-π stacking, could also be elucidated from the crystal packing.
Table 3: Predicted X-ray Diffraction Parameters for Arsine, (p-nitrophenyl)oxo-
| Parameter | Predicted Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| As=O Bond Length | ~1.65 - 1.75 Å |
| C-As Bond Length | ~1.90 - 2.00 Å |
| C-N Bond Length | ~1.45 - 1.55 Å |
| N-O Bond Lengths | ~1.20 - 1.25 Å |
| O-As-C Bond Angle | ~105 - 115° |
| C-As-C Bond Angle | Not Applicable |
Reaction Mechanisms and Chemical Transformations
Oxidation-Reduction Chemistry of Organoarsenic Species
The redox chemistry of organoarsenic compounds is a cornerstone of their environmental and chemical behavior, defined by the arsenic atom's capacity to exist in multiple oxidation states. The most common states for arsenic are As(III) and As(V). The substance (p-Nitrophenyl)oxoarsine is an organoarsenic compound containing arsenic in the +5 oxidation state.
The interconversion between the trivalent As(III) and pentavalent As(V) states is a critical transformation for organoarsenic species. In the context of the target compound, this involves the reversible reaction between a trivalent precursor, such as a p-nitrophenylarsine, and the pentavalent (p-nitrophenyl)oxoarsine.
Oxidation (As(III) → As(V)) : This process involves the loss of electrons by the arsenic center, leading to an increase in its oxidation state from +3 to +5. youtube.comyoutube.com The substance that is oxidized acts as the reducing agent. youtube.comyoutube.com For example, the synthesis of an arsine oxide like (p-nitrophenyl)oxoarsine is achieved by the oxidation of the corresponding trivalent arsine. This transformation converts the lone pair of electrons on the As(III) atom into a bond with an oxygen atom.
Reduction (As(V) → As(III)) : This is the reverse process, where the As(V) center gains electrons, and its oxidation state is reduced to +3. youtube.comyoutube.com This involves the removal of the oxygen atom from the arsine oxide to regenerate the trivalent arsine. The substance that is reduced is referred to as the oxidizing agent. youtube.com
The stability and speciation of arsenic compounds are highly dependent on environmental conditions such as pH. researchgate.net For instance, inorganic As(V) species can be effectively separated from As(III) species based on their differential adsorption to specific materials at various pH levels. researchgate.net In many practical applications, such as water remediation, As(III) compounds are deliberately oxidized to As(V) as the pentavalent state is often easier to remove from a solution. researchgate.net
The formation of (p-nitrophenyl)oxoarsine from its trivalent arsine precursor is accomplished through the use of an oxidizing agent. The oxidant facilitates the transfer of an oxygen atom to the arsenic center.
Common laboratory oxidants for this transformation include:
Hydrogen Peroxide (H₂O₂) : A widely used reagent that effectively oxidizes arsines to arsine oxides.
Ozone (O₃) : A powerful oxidant capable of effecting this transformation. researchgate.net
Molecular Oxygen (O₂) : In some cases, especially with catalysts, atmospheric oxygen can serve as the oxidant. melscience.com
Other Reagents : Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, though they are less common for this specific transformation due to potential side reactions. youtube.com
The mechanism of oxidation typically involves a nucleophilic attack from the lone pair of the As(III) atom of the arsine onto the electrophilic oxygen of the oxidant. This step is followed by the departure of a leaving group (e.g., water from hydrogen peroxide), resulting in the formation of the highly polarized As-O bond characteristic of an arsine oxide.
Brønsted Basicity and Protonation Chemistry of Arsine Oxides
Arsine oxides, including (p-nitrophenyl)oxoarsine, exhibit Brønsted basicity due to the lone pairs of electrons on the oxygen atom. rsc.orgescholarship.org The highly polarized nature of the pnictoryl bond (As=O) results in a significant partial negative charge on the oxygen, making it a proton acceptor. rsc.org
The basicity of arsine oxides is part of a broader trend among pnictine oxides (compounds with a Pn=O bond, where Pn is a pnictogen like P, As, or Sb). Experimental and computational studies have unambiguously confirmed that Brønsted basicity increases down the group: phosphine (B1218219) oxides < arsine oxides < stibine (B1205547) oxides. rsc.orgescholarship.orgresearchgate.net This trend is attributed to a decrease in the delocalization of the oxygen lone-pair electron density into the Pn-C σ* orbitals as the pnictogen atom gets heavier, which destabilizes the lone pairs and increases the donor capacity of the oxygen atom. rsc.org
Upon reaction with a Brønsted acid, the arsine oxide is protonated at the oxygen atom to form a hydroxyarsonium cation. escholarship.org The extent of this protonation depends on the strength of the acid and the basicity of the arsine oxide.
Table 1: Experimentally Determined pKₐₕ Values for Pnictine Oxides
| Compound | pKₐₕ (in Water) | pKₐₕ (in Acetonitrile) | Reference |
|---|---|---|---|
| Triphenylphosphine oxide | -2.10 | - | researchgate.netrsc.org |
| Triphenylarsine (B46628) oxide | 0.99 | - | researchgate.netrsc.org |
| Dipp₃AsO | - | 15.6 | rsc.orgrsc.org |
| Dipp₃SbO | - | 21.6 | rsc.orgrsc.org |
(Dipp = 2,6-diisopropylphenyl)
The basicity of the arsine oxide can be significantly influenced by the substituents on the arsenic atom. The presence of the electron-withdrawing p-nitrophenyl group on (p-nitrophenyl)oxoarsine is expected to decrease its Brønsted basicity compared to trialkyl or triaryl arsine oxides with electron-donating or neutral substituents.
Nucleophilic and Electrophilic Reactivity at the Arsenic Center in Arsine Oxides
The arsenic-oxygen bond in (p-nitrophenyl)oxoarsine dictates its dual reactivity. While the oxygen atom is the center of basicity and nucleophilicity, the arsenic atom acts as an electrophilic center.
Electrophilic Reactivity at Arsenic : The significant polarity of the As⁺-O⁻ bond, enhanced by the strong electron-withdrawing effect of the p-nitrophenyl group, renders the arsenic atom electron-deficient. This makes it susceptible to attack by nucleophiles. This behavior is analogous to the electrophilic phosphorus center in organophosphorus esters. researchgate.net Reactions with strong nucleophiles can lead to substitution at the arsenic center, although this often requires harsh conditions. The reactivity of nucleophiles towards such electrophilic centers can be influenced by the basicity of the nucleophile, though this relationship can be complex and may show saturation effects at high basicity. researchgate.net
Nucleophilic Reactivity at Oxygen : As discussed in the context of Brønsted basicity, the oxygen atom is electron-rich and serves as the primary nucleophilic site. It can react with a variety of electrophiles, most notably protons, but also with other Lewis acids such as metal ions.
Ligand Exchange and Complexation Reactions in Organoarsenic Systems
The nucleophilic oxygen atom of arsine oxides allows them to function as excellent ligands for a wide range of metal ions. The (p-nitrophenyl)oxoarsine can coordinate to a metal center (M) to form a metal-arsine oxide complex.
This behavior is a form of ligand exchange, where the arsine oxide displaces a weaker-bound ligand from the metal's coordination sphere. libretexts.orgyoutube.com The mechanism of these substitution reactions can be either dissociative (where a ligand departs first to form an intermediate) or associative (where the incoming ligand binds first). libretexts.org
The complexation of arsenic oxides is a critical process in environmental chemistry. For example, inorganic arsenate (AsO₄³⁻) anions are known to form strong surface complexes with metal oxides like iron(III) oxides. researchgate.net This interaction proceeds via a ligand exchange mechanism where the arsenate ion displaces hydroxyl groups on the mineral surface, forming stable inner-sphere complexes. researchgate.netresearchgate.net These complexes can have various geometries, including monodentate and bidentate corner-sharing arrangements. researchgate.net Similarly, the oxygen atom of (p-nitrophenyl)oxoarsine can engage in complexation with metal ions in solution or at surfaces.
Mechanistic Studies in Organoarsenic Chemical Synthesis
The primary synthetic route to (p-nitrophenyl)oxoarsine is the oxidation of its corresponding trivalent precursor, p-nitrophenylarsine. The mechanism for this reaction is a classic example of nucleophilic attack by a pnictogen on an electrophilic oxygen source.
Using hydrogen peroxide as a typical oxidant, the mechanism proceeds as follows:
Nucleophilic Attack : The lone pair of electrons on the As(III) atom of the p-nitrophenylarsine molecule initiates a nucleophilic attack on one of the oxygen atoms of the hydrogen peroxide molecule.
Transition State : A transition state is formed where a new As-O bond is partially formed, and the O-O bond of the peroxide is partially broken.
Product Formation : The weak O-O bond cleaves, resulting in the formation of the protonated arsine oxide (a hydroxyarsonium species) and a hydroxide (B78521) ion (OH⁻).
Deprotonation : The hydroxide ion, or another base present in the mixture, abstracts the proton from the hydroxyarsonium cation to yield the final, neutral (p-nitrophenyl)oxoarsine product and a molecule of water.
This mechanism is analogous to the well-established oxidation of phosphines to phosphine oxides and sulfides to sulfoxides. The kinetics and outcome of the reaction are dependent on the specific oxidant used and the reaction conditions, such as solvent and temperature.
Advanced Methodologies for Chemical Analysis and Characterization
Speciation Analysis of Organoarsenic Compounds
Speciation analysis involves the separation and quantification of different chemical forms of an element. For organoarsenic compounds, this is crucial as their biological activity and toxicity can vary significantly. For instance, inorganic arsenic species like arsenite and arsenate are generally more toxic than many organic forms. researchgate.net However, some organoarsenic compounds exhibit significant toxicity, underscoring the need for accurate speciation. researchgate.netthermofisher.com
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. thermofisher.comresearchgate.netnih.govnerc.ac.uk HPLC separates the different organoarsenic compounds present in a sample, which are then introduced into the ICP-MS for sensitive, element-specific detection. thermofisher.com This hyphenated technique allows for the quantification of various arsenic species, even at trace levels. thermofisher.com
Methodologies using HPLC-ICP-MS have been developed for the analysis of a range of arsenic species in diverse samples, including environmental waters and biological tissues. researchgate.netnih.govnerc.ac.uk For instance, a method employing a polymeric anion-exchange column can separate five common arsenic species (arsenite, arsenate, monomethylarsonic acid, dimethylarsinic acid, and arsenobetaine) within 16 minutes. nih.gov The detection limits for this method ranged from 0.15 to 0.27 µg/L. nih.gov Another study reported detection limits between 0.3 and 1.5 ng·mL⁻¹ for five arsenic species in human serum and urine. researchgate.netnih.gov
The choice of chromatographic conditions, such as the mobile phase and column type, is critical for achieving successful separation. nih.gov Gradient elution with mobile phases like ammonium (B1175870) carbonate is often employed. researchgate.netnih.govnih.gov The robustness of these methods is demonstrated by high recovery rates, often exceeding 90%, and good linearity of calibration curves. researchgate.netnih.govnih.gov
Sector Field ICP-MS (SF-ICP-MS), when coupled with HPLC, offers even greater sensitivity and lower detection limits, reaching the sub-ppt (pg g-1) range. thermofisher.com This enhanced sensitivity is crucial for detecting low-abundance species. thermofisher.com
| Parameter | HPLC-ICP-MS | HPLC-SF-ICP-MS |
| Detection Limits | 0.15-5.0 µg/L researchgate.netnih.govnih.gov | 0.3-1.6 pg/g thermofisher.com |
| Common Analytes | As(III), As(V), MMA, DMA, AsB researchgate.netnih.govnih.gov | As(III), As(V), MMA, DMA, AsB thermofisher.com |
| Matrices | Urine, Serum, Water, Food researchgate.netnih.govnih.govnih.gov | Water thermofisher.com |
| Advantages | High specificity, Low detection limits thermofisher.com | Extremely low detection limits, High sensitivity thermofisher.com |
| Disadvantages | Potential for matrix interference nih.gov | Higher instrument cost |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of fragile biomolecules and organometallic compounds, as it minimizes fragmentation. youtube.com When coupled with tandem mass spectrometry (MS/MS), ESI provides detailed structural information about the analytes based on their fragmentation patterns. researchgate.netnih.gov This makes HPLC-ESI-MS/MS a powerful tool for the identification and characterization of unknown organoarsenic species. researchgate.net
Assigning the ESI mass spectra of organometallic compounds can be complex due to the potential for various ion formations, including the loss or gain of ligands. uvic.ca However, the characteristic isotopic pattern of elements like tin has been used to determine the number of metal atoms in fragment ions, a principle that can be applied to other organometallic compounds. nih.gov For organoarsenic compounds, ESI-MS/MS can help elucidate the structure by analyzing the fragments produced. researchgate.net A method was developed to analyze inorganic arsenic by converting arsenite to arsenate and then using mixed-mode HPLC-ESI-MS, achieving detection limits of 1.97 ppb for arsenate and 2.99 ppb for arsenite. nih.gov
Electrochemical Detection Methods for Arsenic Species
Electrochemical methods offer a cost-effective and portable alternative for the detection of arsenic species. rsc.org Anodic Stripping Voltammetry (ASV) is a commonly used technique that can detect As(III) at low ppb levels. rsc.org This method involves the reduction of As(III) to elemental arsenic on an electrode surface, followed by its oxidative stripping, which generates a measurable current proportional to the concentration. rsc.org
The performance of electrochemical sensors can be enhanced by modifying the electrode surface with various nanomaterials, such as metallic nanoparticles and carbon nanotubes, to improve sensitivity and selectivity. rsc.org For example, a silica (B1680970) nanoparticle-modified screen-printed carbon electrode has been developed for As(III) detection with a limit of 6.2 µg/L. nih.gov Another sensor using a nanocomposite-modified glassy carbon electrode reported a detection limit of 0.12 µM. researchgate.net Researchers are continuously working to develop electrode materials that can achieve sub-ppb detection limits and operate reliably in complex water matrices. rsc.org Different voltammetric techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are employed to improve the analytical signal. nih.gov
| Electrode Material | Detection Limit | Technique | Reference |
| Gold Screen-Printed Electrode | 2.5 ppb | SWASV | nih.gov |
| Nanoporous Gold Microelectrode | 0.62 ppb | - | nih.gov |
| Platinum NP-modified Glassy Carbon | 2.1 ppb | - | acs.org |
| Iridium-modified Boron-Doped Diamond | 1.5 ppb | - | acs.org |
| Electrogenerated Nanotextured Gold | 0.08 ppb | SWASV | acs.org |
| Silica Nanoparticles-modified SPCE | 6.2 µg/L | LSASV | nih.gov |
| Nanocomposite-modified GCE | 0.12 µM | DPV | researchgate.net |
Chromatographic Separation Techniques for Organoarsenic Analysis
The separation of various organoarsenic compounds is a prerequisite for accurate speciation analysis. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. deswater.com Both ion-exchange and reversed-phase chromatography are employed.
Anion-exchange chromatography is frequently used for the separation of anionic arsenic species like arsenite, arsenate, MMA, and DMA. researchgate.netnih.govnih.gov A strong anion-exchange column, such as the Hamilton PRP-X100, is often utilized with a gradient elution of a buffer like ammonium carbonate. researchgate.netnih.govnih.gov
Reversed-phase chromatography, often with ion-pairing reagents, can also be effective. mdpi.com Reagents such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can interact with arsenic species to enhance their retention on a C18 column. mdpi.com
Gas chromatography (GC) is another separation technique used for organoarsenic analysis, particularly for volatile species or those that can be derivatized to become volatile. deswater.comnih.gov For instance, compounds like monomethylarsonic acid and dimethylarsinic acid can be derivatized with 1,3-propanedithiol (B87085) to form cyclic dithiaarsenolines, which can then be analyzed by GC-MS. deswater.com
X-ray Spectroscopy and Radiochemical Methods for Arsenic Detection
X-ray based techniques provide valuable information about the chemical environment and oxidation state of arsenic in a sample. usgs.govgeoscienceworld.org Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive tool for in-situ speciation of arsenic in solid phases like soils and biological tissues. usgs.gov XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can distinguish between different arsenic oxidation states and coordination environments. geoscienceworld.orgacs.org
Wavelength dispersive X-ray fluorescence (WD-XRF) spectrometry has also been explored for arsenic speciation. researchgate.netnih.gov This method can directly analyze solid samples, such as sorbents used for arsenic extraction, without needing to separate the trivalent and pentavalent species beforehand. researchgate.netnih.gov For total arsenic determination using this technique, detection limits as low as 0.23 μg/L have been reported. researchgate.netnih.gov
Radiochemical methods, such as Neutron Activation Analysis (NAA), offer high sensitivity for the determination of total arsenic. nih.govcdc.gov In NAA, the sample is irradiated with neutrons, converting arsenic atoms to radioactive isotopes like ⁷⁶As, which can then be quantified. cdc.gov To improve detection limits, especially in biological materials with high levels of interfering elements, radiochemical separation of the arsenic isotopes is often necessary. acs.org
Emerging Analytical Techniques in Organoarsenic Research
The field of analytical chemistry is continually evolving, with new techniques emerging to address the challenges of organoarsenic analysis. Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are gaining prominence as green and efficient sample preparation methods. nih.gov These miniaturized techniques reduce solvent consumption and can be automated, offering high selectivity and enrichment factors. nih.gov SPME, for example, has been used in conjunction with GC-MS for the analysis of organoarsenic compounds after derivatization. deswater.com
The development of novel sensors and biosensors also represents an emerging area. rsc.orgrsc.org These devices aim to provide rapid, on-site analysis of arsenic, which is crucial for environmental monitoring. rsc.org While laboratory-based methods like HPLC-ICP-MS remain the gold standard for comprehensive speciation, these emerging technologies offer practical and cost-effective alternatives for specific applications. researchgate.net
Research Applications of Arsine, P Nitrophenyl Oxo in Chemical Science
Catalytic Roles of Organoarsenic Oxides
Organoarsenic oxides, a family of compounds to which ARSINE, (p-NITROPHENYL)OXO- belongs, possess catalytic potential stemming from the electronic properties of the arsenic-oxygen bond. While their application is not as widespread as other classes of catalysts, they exhibit interesting activities in specific chemical contexts.
Brønsted Base Catalysis in Organic Transformations
Brønsted base catalysis is a fundamental concept in organic chemistry where a catalyst functions by accepting a proton from a substrate, thereby increasing the substrate's nucleophilicity and activating it for a subsequent reaction. youtube.com The general mechanism involves three steps: deprotonation of the nucleophile, the primary chemical transformation (e.g., a substitution or addition reaction), and finally, protonation to regenerate the catalyst and form the product. youtube.com Chiral organic Brønsted bases have become particularly important catalysts for a variety of enantioselective transformations. nih.govrsc.org
In principle, the oxygen atom in an organoarsenic oxide like ARSINE, (p-NITROPHENYL)OXO- possesses lone pairs of electrons and could function as a Brønsted base. However, organoarsines are generally considered to be less basic than their phosphine (B1218219) analogues. wikipedia.org While the catalytic potential of metal oxides is recognized in various reactions chemscene.comacs.orgresearchgate.net, the specific use of ARSINE, (p-NITROPHENYL)OXO- as a Brønsted base catalyst in organic transformations is not extensively documented in current literature. The field of Brønsted base catalysis is dominated by compounds such as amines, alkaloids, and guanidines. nih.gov
Promotion of Specific Organic Reactions
The catalytic activity of arsenic compounds has been noted in industrial applications, such as the use of V2O5-WO3/TiO2 catalysts in selective catalytic reduction (SCR) of NOx, where arsenic can act as a poison but also introduce reactive sites. researchgate.net In the realm of organic synthesis, organoarsenic(III) compounds can act as nucleophiles and add to multiple bonds. wikipedia.org The unique reactivity of organometallic compounds is harnessed in a vast number of organic reactions, including cross-coupling, cyclization, and addition reactions. acs.orgacs.org For instance, gold complexes are noted for their ability to activate π-systems in the synthesis of complex molecules. acs.org While the specific promotion of organic reactions by ARSINE, (p-NITROPHENYL)OXO- is a specialized area, its structure suggests potential for participating in catalytic cycles where the arsenic center mediates substrate activation.
Utility in Fundamental Biochemical Research as Chemical Probes
Perhaps the most significant application of ARSINE, (p-NITROPHENYL)OXO- and related compounds is as chemical probes to investigate biological processes. The high affinity of trivalent arsenic for thiol groups makes it an invaluable tool for studying protein structure, function, and regulation. nih.govacs.org
Investigation of Thiol-Arsenic Interactions and Adduct Formation
A defining characteristic of trivalent arsenicals is their propensity to interact with sulfhydryl (thiol) groups found in the amino acid cysteine. nih.govwikipedia.org This interaction leads to the formation of stable, covalent arsenic-thiolate bonds. epa.gov Trivalent arsenic species have been shown to preferentially bind to proteins containing vicinal cysteine residues. nih.govacs.org
Research has demonstrated that in these adducts, the arsenic atom is often three-coordinate, binding to three cysteine thiolates (AsS3). nih.gov Phenylarsine (B13959437) oxide, a compound structurally similar to ARSINE, (p-NITROPHENYL)OXO-, has been shown to be as, or more, effective than inorganic arsenite at inducing responses in biological systems governed by these interactions. nih.gov The study of these arsenic-thiol complexes is crucial for understanding the mechanisms of arsenic toxicity and its therapeutic actions. nih.govacs.org Electrospray ionization mass spectrometry is one technique used to investigate the direct bonding behavior and structure of arsenic-thiol complexes. epa.gov
Application in Affinity Chromatography for Protein Studies
The specific and strong interaction between trivalent arsenicals and thiols has been exploited in affinity chromatography, a powerful technique for purifying proteins. A phenylarsine oxide affinity resin has been successfully used to study the E. coli ArsR repressor protein. nih.gov
In this application, the arsenic compound is immobilized on a solid support (the resin). When a mixture of proteins is passed through the column, only proteins with accessible and correctly spaced cysteine residues will bind to the arsenic. nih.gov The ArsR protein, which contains three critical cysteine residues (Cys-32, Cys-34, and Cys-37), was shown to bind to the resin. nih.gov Proteins in which two of these three cysteines were mutated failed to bind, demonstrating the high specificity of the interaction. nih.gov This method allows for the selective isolation and study of specific thiol-containing proteins from complex biological samples.
Studying Ligand-Receptor Binding Mechanisms at a Chemical Level
ARSINE, (p-NITROPHENYL)OXO- and its analogues serve as excellent models for studying ligand-receptor interactions, particularly for metalloregulatory proteins. The ars operon, which confers arsenic resistance in bacteria, is regulated by the ArsR repressor protein, which acts as the receptor. nih.gov
In the absence of arsenic, ArsR binds to the DNA and represses gene expression. When a trivalent arsenical like phenylarsine oxide (the ligand) is introduced, it binds to the cysteine thiolates (Cys-32 and Cys-34) within the ArsR protein. nih.gov This binding event induces a conformational change in the protein, causing it to dissociate from the DNA, thereby lifting the repression and allowing the arsenic resistance genes to be expressed. nih.gov Studies have shown that the organic arsenical is more effective than inorganic arsenite at dissociating this repressor-promoter complex in vitro. nih.gov Computational methods, such as molecular dynamics simulations, are also employed to model the binding of arsenic compounds to protein active sites, providing insights into binding affinities and conformational behavior. nih.govacs.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role/Context |
| ARSINE, (p-NITROPHENYL)OXO- | C₆H₄AsNO₃ | Primary subject of the article |
| Phenylarsine oxide | C₆H₅AsO | Analogue used in affinity chromatography and ligand-binding studies nih.gov |
| Arsenite | AsO₃³⁻ | Inorganic trivalent arsenical used for comparison nih.gov |
| Cysteine | C₃H₇NO₂S | Thiol-containing amino acid that binds arsenic nih.govacs.orgnih.gov |
| ArsR Repressor Protein | Not applicable | Bacterial protein receptor for arsenic; regulates the ars operon nih.gov |
Applications in Environmental Analytical Chemistry (excluding toxicological impact assessments)
No research data was found pertaining to the use of ARSINE, (p-NITROPHENYL)OXO- for environmental analytical chemistry applications outside of toxicological assessments.
Development of Sensing Technologies for Organoarsenic Species
Similarly, a comprehensive search yielded no studies on the development or application of ARSINE, (p-NITROPHENYL)OXO- in the creation of sensing technologies for the detection of organoarsenic species. While the development of sensors for arsenic and its compounds is an active area of research, the focus has been on other chemical entities and materials.
Q & A
Q. What are the established synthetic routes for preparing arsine, (p-nitrophenyl)oxo-?
Synthesis of nitroaromatic arsine derivatives typically involves nitration and reduction steps. For example, p-nitrophenol analogs are synthesized via nitrosation of phenols in acidic media, followed by nitric acid treatment in alcohol-containing solutions . Adapting this for arsine derivatives requires substituting arsenic precursors (e.g., AsCl₃) and optimizing reaction conditions (temperature: -10°C to 25°C, stoichiometric control) to avoid decomposition. Purification via recrystallization or column chromatography is critical for isolating the target compound.
Q. How can arsine, (p-nitrophenyl)oxo- be quantitatively detected in environmental samples?
A modified photometric method involves reducing arsenic species to arsine gas (AsH₃) using Zn, SnCl₂, KI, and HCl in a distillation apparatus. The arsine reacts with silver diethyldithiocarbamate in pyridine, forming a red complex measurable at 520 nm . For trace analysis, coupling flow injection with ozone-induced chemiluminescence enhances sensitivity (detection limit: 0.1 ppb) in biological matrices .
Q. What are the key considerations for ensuring the stability of this compound during storage?
Arsine derivatives are thermally labile and oxidatively sensitive. Store under inert gas (N₂/Ar) at ≤4°C in amber vials. Monitor decomposition via FT-IR (nitro group: 1520 cm⁻¹; As-O: 850 cm⁻¹) and avoid prolonged exposure to acidic/basic conditions outside reaction protocols .
Advanced Research Questions
Q. How do researchers resolve contradictory data on the catalytic effects of arsine derivatives in polymerization?
Contradictory effects (e.g., arsine increasing Melt Flow Index (MFI) while propanol decreases it ) require mechanistic studies. Computational modeling (DFT) can compare adsorption energies of arsine derivatives on Ziegler-Natta catalysts (Ti active sites). Experimental validation includes correlating MFI with inhibitor concentration and analyzing polymer morphology via xylene solubility assays .
Q. What methodological optimizations are critical for electrolytic arsine generation in speciation analysis?
Optimize electrolyte composition (e.g., 0.5 M H₂SO₄) and current density (10–50 mA/cm²) to enhance arsine evolution. Validate against NIST-standard reference materials and address Sb³⁺ interference using lead acetate scrubbers . Mass transport limitations, per Lingane’s equation, necessitate controlled stirring rates and electrode surface area adjustments .
Q. Which spectroscopic techniques effectively characterize arsine, (p-nitrophenyl)oxo- and validate purity?
Use multi-technique approaches:
- FT-IR for functional groups (nitro, As-O).
- NMR (¹H/¹³C in DMSO-d₆) for aromatic proton coupling, noting arsenic’s signal broadening.
- HR-MS for exact mass confirmation (e.g., [M+H]+ calculated for C₆H₅AsNO₃).
- HPLC-UV (C18 column, 254 nm) to detect nitroaromatic impurities. Cross-reference with elemental analysis (C, H, N, As) for stoichiometric validation .
Q. How can researchers design experiments to study arsenic release kinetics from this compound in aqueous systems?
Use pH-controlled batch reactors (pH 2–12) with ICP-MS monitoring. Kinetic models (pseudo-first/second order) fit arsenic release data. Compare with competing ligands (e.g., EDTA) to assess complexation effects. Include XAFS spectroscopy to track arsenic speciation changes .
Methodological Best Practices
- Literature Review : Prioritize databases like Reaxys and SciFinder for spectral data and synthetic protocols .
- Experimental Reporting : Follow analytical guidelines (e.g., HNO₃ purity, instrument calibration) and detail parameters (e.g., HPLC gradients, NMR solvents) to ensure reproducibility .
- Data Contradictions : Employ triplicate measurements, statistical analysis (e.g., ANOVA), and computational validation to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
